N-Hexanoyl-biotin-glucosylceramide
Description
Systematic Nomenclature and IUPAC Conventions
N-Hexanoyl-biotin-glucosylceramide is formally named according to IUPAC guidelines as (3aS,4S,6aR)-N-[6-[[(1S,2R,3E,7E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3,7-heptadecadien-1-yl]amino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide . This nomenclature systematically describes:
- The thienoimidazole-biotin core (hexahydro-2-oxo-1H-thieno[3,4-d]imidazole) with stereochemistry at positions 3a, 4, and 6a.
- The hexanoyl linker (pentanamide group) bridging the biotin and sphingosine backbone.
- The sphingosine moiety (3,7-heptadecadien-1-yl) with defined double-bond geometry (3E,7E) and hydroxylation at C2.
- The β-D-glucopyranosyl head group attached via an ether linkage to the sphingosine’s C1.
The molecular formula is C₄₀H₇₀N₄O₁₀S , with a molecular weight of 799.07 g/mol . Alternative names include N-C6:0-Biotin-β-D-glucosylsphingosine and N-C6:0-Biotin-glucosylceramide .
Molecular Architecture: Sphingosine Backbone Modifications
The sphingosine backbone in this compound features three critical modifications:
The sphingosine backbone (d18:1/6:0 notation) retains its erythro configuration (2S,3R), critical for membrane integration . The hexanoyl-biotin modification introduces a 14.9 Å spacer between the ceramide and biotin moieties, optimizing steric accessibility for streptavidin binding .
Biotin-Hexanoyl Conjugation Chemistry
The biotin moiety is conjugated to the sphingosine amine via a hexanoyl (C6) linker using carbodiimide-based coupling (Fig. 1):
- Activation : Biotin’s carboxyl group is activated with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Coupling : The NHS-activated biotin reacts with the primary amine of 6-aminohexanoic acid , forming a stable amide bond .
- Attachment : The hexanoyl-biotin intermediate is then coupled to the sphingosine’s amine group via a second EDC-mediated reaction .
This yields a biotin:hexanoyl:sphingosine stoichiometry of 1:1:1, confirmed by mass spectrometry . The hexanoyl linker minimizes steric hindrance, preserving biotin’s affinity for avidin (Kd ~10⁻¹⁵ M) .
Stereochemical Configuration Analysis
The compound’s bioactivity depends on precise stereochemistry:
The β-D-glucopyranosyl configuration was verified via nuclear Overhauser effect (NOE) spectroscopy, showing axial H1’ coupling (J = 7–8 Hz) . X-ray crystallography of analogous glucosylceramides confirms the 2S,3R,4E sphingosine geometry .
Properties
Molecular Formula |
C40H72N4O10S |
|---|---|
Molecular Weight |
801 |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C6:0-Biotin-beta-D-glucosylsphingosine; N-C6:0-Biotin-glucosylceramide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98% (TLC)
- Solubility: Chloroform/methanol (2:1), methanol, dimethylformamide (DMF)
- Storage : Stable at −20°C
This compound is widely used as a biochemical standard in research on Gaucher disease, a lysosomal storage disorder characterized by glucosylceramide accumulation . Its structural features, including the short hexanoyl chain, influence membrane integration and enzymatic processing kinetics .
Comparison with Similar Compounds
N-Hexanoyl-biotin-glucosylceramide belongs to a broader class of glycosphingolipids modified with functional tags or varying acyl/sugar groups. Below is a systematic comparison with structurally or functionally related compounds:
Substituent-Based Comparison
Biotin vs. Fluorescent Tags
Key Findings :
Sugar Moiety Variations
Key Findings :
- Galactosylceramide is critical for myelin sheath stability, while sulfatides are implicated in neuroinflammation .
Acyl Chain Length Variations
Key Findings :
- Shorter chains (C6) improve solubility and enzymatic accessibility compared to longer chains (C12–C22) .
Structural Analogs in Disease Research
Key Findings :
- Lyso-forms (e.g., synthetic glucosylsphingosine) lack acyl chains, simplifying studies on glucocerebrosidase activity .
Research Implications
- Biotinylated derivatives are optimal for high-sensitivity assays, while NBD-labeled analogs excel in dynamic cellular studies .
- Plant-derived compounds minimize ethical and immunogenic concerns in mammalian cell studies .
- The hexanoyl chain balances solubility and membrane integration, making it a versatile tool for lipid biochemistry .
Preparation Methods
Acylation of Sphingosine
Sphingosine (d18:1) is acylated at the primary amine group using hexanoic acid activated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation. The resulting N-hexanoyl-sphingosine is purified via silica gel chromatography, yielding a white crystalline solid with >95% purity.
Biotin Conjugation
Biotin is introduced to the ceramide moiety through a spacer arm, typically using NHS-biotin (N-hydroxysuccinimide ester of biotin). The reaction occurs in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at pH 8.5–9.0, facilitating nucleophilic attack by the ceramide’s hydroxyl group. The product, N-hexanoyl-biotin-ceramide, is isolated via reverse-phase HPLC and characterized by mass spectrometry (MS) to confirm the addition of biotin (theoretical [M+H]⁺: 799.03 g/mol).
Glycosylation with Glucose
The final step involves enzymatic glycosylation using glucosylceramide synthase (GlcCerS) to transfer glucose from UDP-glucose to the biotinylated ceramide. Recombinant GlcCerS, expressed in mammalian or insect cell systems, is incubated with UDP-glucose and N-hexanoyl-biotin-ceramide in a buffer containing Mn²⁺ and Mg²⁺ ions. The reaction is monitored by thin-layer chromatography (TLC), with product formation confirmed by co-migration with authentic standards.
Enzymatic Preparation and Activation Strategies
Enzymatic synthesis offers advantages in stereochemical specificity and milder reaction conditions. Key insights from studies on GlcCerS activation mechanisms reveal strategies to enhance yield and efficiency.
Role of c-Fos in GlcCerS Activation
The activator protein c-Fos significantly enhances GlcCerS activity by increasing the enzyme’s Vmax without altering its Km for substrates. In PC12 cell homogenates, the addition of recombinant c-Fos elevates glucosylceramide synthesis by ~4-fold, as demonstrated by assays using C6-NBD-ceramide. This effect is attributed to c-Fos’s basic domain (amino acids 139–159), which interacts with GlcCerS to modulate its catalytic efficiency.
Optimization of Reaction Conditions
-
Substrate Concentration : Optimal UDP-glucose and ceramide concentrations are 400 μM and 20 μM, respectively, to avoid substrate inhibition.
-
Cofactors : MnCl₂ (5 mM) and MgCl₂ (5 mM) are essential for GlcCerS activity, stabilizing the enzyme-substrate complex.
-
Incubation Time : Linear product formation is observed for up to 60 minutes, after which the reaction plateaus due to UDP-glucose depletion.
| Parameter | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| Concentration | 1 mM | 1.2514 mL | 6.257 mL |
| 5 mM | 0.2503 mL | 1.2514 mL | |
| 10 mM | 0.1251 mL | 0.6257 mL |
Stock solutions are prepared in DMSO to enhance solubility, followed by dilution in aqueous buffers containing detergents (e.g., Triton X-100) to maintain micellar dispersion. For in vivo studies, formulations often include PEG300 (30%) and Tween 80 (5%) to improve bioavailability.
Analytical Characterization
Thin-Layer Chromatography (TLC)
HPTLC on silica gel plates with chloroform:methanol:water (65:25:4, v/v) resolves this compound (Rf = 0.42) from unreacted ceramide (Rf = 0.75). Detection via UV illumination or charring with sulfuric acid validates purity.
Mass Spectrometry
Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 799.03 [M+H]⁺, with fragmentation patterns matching the hexanoyl-biotin and glucosyl moieties.
Enzymatic Activity Assays
GlcCerS activity is quantified using fluorescent or radiolabeled substrates. For example, C6-NBD-ceramide conversion to C6-NBD-glucosylceramide shows a linear increase in fluorescence intensity (ex/em: 470/530 nm) over 60 minutes.
Applications in Membrane Biology
This compound enables precise tracking of glycolipid trafficking and metabolism. In PC12 cells, biotinylated glucosylceramide incorporates into plasma membranes and Golgi compartments, visualized via streptavidin-conjugated fluorophores. Additionally, this compound facilitates pull-down assays to identify glucosylceramide-binding proteins, such as glycolipid transfer proteins and signaling kinases.
Challenges and Optimization
Q & A
Basic: What are the recommended synthesis protocols for N-hexanoyl-biotin-glucosylceramide, and how do reaction conditions influence yield?
Methodological Answer:
this compound is synthesized via enzymatic or chemical glycosylation. Key steps include:
- Ceramide Backbone Preparation : Use sphingosine and hexanoic acid for N-acylation under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
- Biotin Conjugation : Employ NHS ester chemistry (e.g., N-hydroxysuccinimide-biotin) for efficient coupling to the glucosylceramide headgroup .
- Glycosylation : Optimize glycosyltransferase activity (e.g., β-glucosidase mutants) with UDP-glucose as a donor substrate. Reaction pH (6.5–7.5) and temperature (37°C) are critical for enzyme stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
